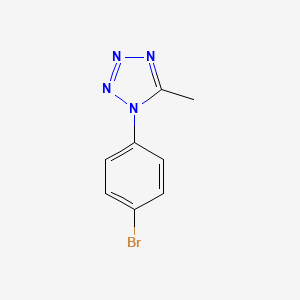

1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole

Descripción

Propiedades

IUPAC Name |

1-(4-bromophenyl)-5-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUIYWIAFBEXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98437-33-3 | |

| Record name | 1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Solvent-Free Synthesis Using Silver Nanoparticle-Supported Sodium Borosilicate Catalyst

A notable green synthesis involves the solvent-free reaction of 4-bromoaniline, sodium azide, and triethyl orthoformate catalyzed by silver nanoparticles supported on sodium borosilicate glass (ASBN catalyst). This method offers an environmentally friendly approach with good to excellent yields and short reaction times.

- Reactants: 4-bromoaniline (or analogous aryl amines), sodium azide, triethyl orthoformate

- Catalyst: Ag/sodium borosilicate nanocomposite (ASBN)

- Temperature: 90–120 °C

- Time: 3–8 hours

- No solvent required (solvent-free)

- Work-up: Simple filtration and washing; catalyst recyclable

- The ASBN catalyst was prepared using Aleurites moluccana leaf extract as a reducing and stabilizing agent, making the catalyst synthesis green and cost-effective.

- The catalyst showed excellent activity, achieving up to 94% yield at 120 °C in 3 hours.

- The reaction avoids hazardous hydrazoic acid (HN3), toxic solvents, and tedious purification steps.

- The catalyst can be reused multiple times without significant loss of activity.

Data table excerpt for yields with ASBN catalyst:

| Entry | Catalyst (g) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5 | Ag/sodium borosilicate (0.03) | 120 | 3 | 85 |

| 6 | Ag/sodium borosilicate (0.05) | 120 | 3 | 94 |

| 8 | Ag/sodium borosilicate (0.07) | 120 | 3 | 94 |

Note: Reaction conditions included 2.0 equiv of amine, 2.0 equiv sodium azide, 2.4 equiv triethyl orthoformate, catalyst amount as indicated.

One-Pot Synthesis Using Ionic Liquid Catalyst in DMSO

Another efficient method is the one-pot condensation of 4-bromoaniline derivatives with sodium azide and triethyl orthoformate in the presence of an ionic liquid catalyst, specifically tributylmethylammonium chloride (TBMAC), in dimethyl sulfoxide (DMSO).

- Reactants: 4-(4-bromophenyl)thiazol-2-amine (as a related substrate), sodium azide, triethyl orthoformate

- Catalyst: TBMAC (2 mol%)

- Solvent: DMSO

- Temperature: 80 °C

- Time: Approx. 90 minutes

- Work-up: Reaction mixture quenched with ice, filtration, and purification by silica gel chromatography

- This method provides a rapid and high-yielding synthesis (up to 91% yield reported for related tetrazole derivatives).

- The ionic liquid catalyst facilitates the reaction under mild conditions.

- The product characterization confirms the formation of the tetrazole ring via IR, NMR, and mass spectrometry.

- Although efficient, this method requires chromatographic purification, which may limit scalability.

Example characterization data for related 4-bromophenyl tetrazole:

Direct Synthesis via Alkyne and Isopropanol in DCE

A method involving reaction of alkynes with isopropanol in 1,2-dichloroethane (DCE) at 80 °C for 12 hours followed by purification on reversed-phase silica gel has been reported for 1,5-disubstituted tetrazoles, including 5-methyl-1-phenyl-1H-tetrazole analogs.

- Alkyne substrate (0.2 mmol)

- Isopropanol (0.8 mmol)

- Solvent: DCE (1 mL)

- Temperature: 80 °C

- Time: 12 hours

- Work-up: Addition of triethylamine, solvent evaporation, purification by reversed-phase chromatography

- Yields are moderate to good (e.g., 49% for 5-methyl-1-phenyl-1H-tetrazole).

- This method is more suited for 1,5-disubstituted tetrazoles but may be adapted for related compounds.

- Characterization by NMR and HRMS confirms product identity.

Summary Table of Preparation Methods

| Method | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| ASBN catalyst, solvent-free | Ag/sodium borosilicate, no solvent | 90–120 | 3–8 | Up to 94 | Green, recyclable catalyst, no solvents |

| Ionic liquid (TBMAC) in DMSO | TBMAC (2 mol%), DMSO solvent | 80 | ~1.5 | ~91 | Requires chromatography purification |

| Nano-TiCl4.SiO2 catalysis | Nano-TiCl4.SiO2, DMF solvent | Reflux (~153) | Variable | Good | Heterogeneous catalyst, moisture sensitive |

| Alkyne + iPrOH in DCE | No catalyst, DCE solvent | 80 | 12 | ~49 | For 1,5-disubstituted tetrazoles |

Análisis De Reacciones Químicas

Types of Reactions

1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The tetrazole ring can be oxidized or reduced, leading to different derivatives with potential biological activity.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Utilize palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenyl-tetrazole derivative, while coupling reactions can produce biaryl-tetrazole compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrazoles, including 1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various tetrazole derivatives against cancer cell lines. The results demonstrated that specific derivatives showed promising activity against breast cancer and glioblastoma cell lines .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(4-bromophenyl)-5-methyl-1H-tetrazole | MCF7 (Breast) | 12.5 | |

| 1-(4-bromophenyl)-5-methyl-1H-tetrazole | LN229 (Glioblastoma) | 15.0 |

Antimicrobial Properties

Another significant application is in the development of antimicrobial agents. Studies have shown that tetrazole derivatives possess antibacterial and antifungal activities. The compound's effectiveness was tested against various bacterial strains, with notable results against both Gram-positive and Gram-negative bacteria .

Agricultural Applications

Pesticide Development

The compound's structural characteristics make it a candidate for developing new pesticides. Tetrazoles have been explored for their potential as herbicides and insecticides due to their ability to interfere with biological processes in pests .

Material Science

Polymer Chemistry

In material science, tetrazoles are being investigated for their use in synthesizing heat-resistant polymers and other advanced materials. Their thermal stability and unique chemical properties allow them to be incorporated into polymer matrices to enhance performance under extreme conditions .

Case Study 1: Anticancer Activity

A study published in PMC evaluated the anticancer properties of several tetrazole derivatives, including this compound. The research utilized in vitro assays to measure cytotoxicity against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized various tetrazole derivatives and tested them against a panel of bacterial strains. The findings revealed that this compound exhibited substantial antibacterial activity, particularly against Staphylococcus aureus, making it a promising candidate for further development.

Mecanismo De Acción

The mechanism of action of 1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the tetrazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Substituent Effects on Physical and Spectral Properties

The compound belongs to a series of 1-aryl-5-methyltetrazoles (Table 1), where the aryl group varies (e.g., Cl, Br, I, methylnaphthyl). Key findings from these analogs include:

- Melting Points : The bromophenyl derivative exhibits a higher melting point compared to its chlorophenyl counterpart, likely due to increased molecular symmetry and stronger halogen-mediated crystal packing .

- Spectral Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra confirm the presence of the methyl group (δ ~2.5 ppm in ¹H NMR) and aryl bromine (characteristic C-Br stretching in IR) .

- Molecular Weight : The bromine atom contributes to a higher molecular weight (239.08 g/mol) compared to the chlorophenyl analog (194.62 g/mol) .

Table 1: Comparison of 1-Aryl-5-methyltetrazole Derivatives

Impact of the Methyl Group

The 5-methyl group distinguishes the target compound from non-methylated analogs like 5-(4-bromophenyl)-1H-tetrazole. Key differences include:

- Solubility : The methyl group enhances lipophilicity, improving solubility in organic solvents such as dichloromethane (DCM) .

- Reactivity : Methyl-substituted tetrazoles show reduced electrophilicity at the tetrazole ring compared to unsubstituted derivatives, influencing their utility in nucleophilic substitution reactions .

Actividad Biológica

1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole is a tetrazole derivative that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a bromophenyl group and a methyl-substituted tetrazole ring, suggests potential interactions with various biological targets.

- Molecular Formula : CHBrN

- CAS Number : 98437-33-3

- Molecular Weight : 227.07 g/mol

- Melting Point : 260 °C (dec.) .

Antimicrobial Activity

Research has indicated that derivatives of tetrazoles exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates notable inhibitory effects against various pathogens. For instance:

- Fusarium Wilt (Race 4) : The compound showed an effective concentration (EC) of 29.34 μg/mL.

- Colletotrichum gloeosporioides : Exhibited an EC of 12.53 μg/mL.

- Xanthomonas oryzae : Displayed potent activity compared to control drugs in agar well diffusion assays .

These findings suggest the potential utility of this compound in agricultural applications as a fungicide.

Toxicity Studies

Acute toxicity assessments conducted on Kunming strain mice revealed that intragastric administration of the compound did not produce significant toxic effects. This is a promising indicator for further development as a therapeutic agent, particularly in formulations intended for human use .

Interaction with Proteins

The interaction of this compound with globular proteins has been explored through various spectroscopic techniques:

- UV-vis Absorption and Fluorescence Spectroscopy : These studies indicated that the compound affects the microenvironment around proteins such as human immunoglobulin (HIg) and bovine hemoglobin (BHg). The fluorescence intensity quenching observed suggests a static quenching mechanism .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods including Ugi reactions and cyclizations. Characterization techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction have confirmed the structure and purity of the synthesized compounds .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated varying degrees of cytotoxicity across different cell types:

| Cell Line | IC (μM) |

|---|---|

| MDA-MB-231 | 10.7 |

| A549 | 7.7 |

| MIA PaCa-2 | 7.3 |

These values suggest that the compound may possess antitumor properties worth investigating further .

Q & A

What are the standard synthetic routes for 1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole?

Basic Research Question

The compound is typically synthesized via cyclocondensation reactions. A general method involves reacting substituted triazoles or tetrazole precursors with bromophenyl derivatives under reflux conditions. For example:

- Step 1 : Dissolve 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in absolute ethanol, add glacial acetic acid (as a catalyst), and react with 4-bromobenzaldehyde under reflux for 4–6 hours .

- Step 2 : Evaporate the solvent under reduced pressure, filter the solid residue, and purify via recrystallization using ethanol or acetonitrile .

Key Parameters : - Solvent : Absolute ethanol (polar aprotic solvents enhance reactivity).

- Catalyst : Glacial acetic acid (5–10 drops per 0.001 mol substrate).

- Reaction Time : 4–6 hours (shorter times may lead to incomplete cyclization).

How is this compound characterized structurally?

Basic Research Question

A combination of spectroscopic and crystallographic techniques is used:

- FT-IR : Look for N–H stretching (~3200 cm⁻¹), C–Br (650–500 cm⁻¹), and tetrazole ring vibrations (1550–1450 cm⁻¹) .

- NMR :

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is employed to resolve bond lengths (C–Br: ~1.89 Å) and dihedral angles between the tetrazole and bromophenyl moieties .

How can reaction yields be optimized for this compound?

Advanced Research Question

Yield optimization requires systematic variation of parameters:

- Catalyst Screening : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates; non-polar solvents (toluene) may reduce side reactions .

- Temperature Control : Microwave-assisted synthesis (100–120°C) can reduce reaction time to 1–2 hours with comparable yields (~70–80%) .

Data-Driven Approach : Use a factorial design (e.g., 3² matrix) to evaluate interactions between solvent, catalyst, and temperature.

How to resolve contradictions in spectroscopic data during characterization?

Advanced Research Question

Contradictions often arise from impurities, tautomerism, or crystallographic disorder:

- Reproducibility : Repeat experiments under identical conditions to rule out procedural errors .

- Multi-Technique Validation :

- Crystallographic Refinement : Apply SHELXL to model disorder in the bromophenyl group or tetrazole ring .

What strategies are used to evaluate the biological activity of this compound?

Advanced Research Question

In vitro assays are prioritized for initial screening:

- Antimicrobial Activity :

- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µg/mL .

- Time-Kill Curves : Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects .

- Cytotoxicity : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values .

How can computational methods enhance understanding of this compound’s reactivity?

Advanced Research Question

Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide mechanistic insights:

- DFT Applications :

- MD Simulations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.